5-(2-Nitrophenyl)-1h-imidazole
Description
Historical Trajectory and Evolution of Academic Inquiry into the Compound
The study of imidazole (B134444) and its derivatives dates back to the 19th century, with the synthesis of the parent imidazole ring by Heinrich Debus in 1858. The systematic investigation of substituted imidazoles, including those with aryl groups, followed as synthetic methodologies advanced. The specific synthesis and detailed characterization of nitrophenyl-substituted imidazoles are a more recent development, emerging from the broader progress in heterocyclic and aromatic chemistry throughout the 20th century.
Early research in this area was often focused on the fundamental synthesis and characterization of these molecules. The development of various synthetic routes, such as the condensation of α-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or its derivatives, has been a key area of investigation. ijpsonline.com Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been instrumental in confirming the structures of these newly synthesized compounds. ijpsonline.comjournalskuwait.org
More recently, academic inquiry has expanded to include the exploration of the compound's solid-state properties, such as its crystal structure. X-ray crystallography studies provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state, offering deeper insights into the molecule's structure and packing. ugr.esiucr.org
Broad Landscape of Current Research Directions
The current research landscape for 5-(2-Nitrophenyl)-1h-imidazole and related compounds is diverse and expanding. A significant area of focus is its utility as a building block in organic synthesis. For instance, the nitro group can be chemically reduced to an amino group, providing a pathway to a variety of other functionalized derivatives. rsc.org This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
In the field of medicinal chemistry, imidazole derivatives are widely studied for their potential therapeutic properties. ijpsonline.comnih.gov While this article will not detail specific therapeutic uses, it is important to note that the structural motifs present in this compound are of interest to researchers developing new bioactive compounds. nih.govmdpi.com
Furthermore, the electronic properties conferred by the nitrophenyl group make this and similar compounds candidates for investigation in materials science. The study of their photophysical and electrochemical properties is an active area of research, exploring their potential use in electronic and optical applications. The field of crystal engineering also represents a current research direction, where understanding and controlling the self-assembly of molecules in the solid state is a primary goal. journalskuwait.org
| Property | Value |
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 51746-89-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUEIGSHSFYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543633 | |
| Record name | 5-(2-Nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-89-5 | |
| Record name | 5-(2-Nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Strategies and Methodologies for 5 2 Nitrophenyl 1h Imidazole and Its Derivatives
De Novo Synthesis of the Imidazole (B134444) Core
Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. tandfonline.com The Radziszewski reaction and its variations are prominent MCRs for synthesizing substituted imidazoles. For nitrophenyl derivatives, a common approach involves the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as 2-nitrobenzaldehyde), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). researchgate.net
This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials. researchgate.net For instance, the reaction of benzil, 2-nitrobenzaldehyde, and ammonium acetate yields 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. researchgate.net The versatility of this method allows for the creation of a diverse library of imidazole derivatives by simply varying the aldehyde and dicarbonyl components.
| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzil | 2-Nitrobenzaldehyde | Ammonium Acetate | Citric Acid, Reflux | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 65% | researchgate.net |
| Benzil | Benzaldehyde | Ammonium Acetate | Lemon Juice, 50°C | 2,4,5-Triphenyl-1H-imidazole | Good | |
| Benzil | Various Aromatic Aldehydes | Ammonium Acetate | Mandelic Acid, Solvent-free | 2,4,5-Trisubstituted Imidazoles | Excellent | evitachem.com |
| Benzil | Various Aldehydes | Ammonium Acetate | CuI, Methanol, Reflux | 2,4,5-Trisubstituted Imidazoles | Up to 95% | ut.ac.ir |
The efficiency of imidazole synthesis is often enhanced by catalysts. Both metal-based and organic catalysts have proven effective. Copper(I) iodide (CuI) has been utilized to catalyze the three-component reaction of benzil, aldehydes, and ammonium acetate, affording excellent yields in short reaction times. ut.ac.ir Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the imidazole framework with specific aryl substituents. nih.gov
In a move towards more sustainable methods, organocatalysts have gained prominence. Citric acid, a natural and inexpensive catalyst, has been shown to effectively mediate the synthesis of 2,4,5-triarylimidazole derivatives under reflux conditions. researchgate.net Similarly, mandelic acid has been employed as an efficient, non-toxic organocatalyst for the same transformation under solvent-free conditions, highlighting the potential of green catalysts in heterocyclic synthesis. evitachem.com
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Citric Acid | Three-component condensation | Inexpensive, environmentally benign | researchgate.net |
| Lemon Juice | Three-component condensation | Natural, low-cost, biodegradable, non-toxic | |
| Copper(I) Iodide (CuI) | Three-component condensation | High yields, short reaction times | ut.ac.ir |
| Palladium Acetate | Suzuki-Miyaura cross-coupling | High regioselectivity, applicable to a wide range of substrates | nih.gov |
| Mandelic Acid | Three-component condensation | Economical, non-toxic, highly stable, solvent-free conditions | evitachem.com |
Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives to reduce environmental impact. A key strategy is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields by efficiently heating polar molecules. researchgate.net The Debus-Radziszewski synthesis, a classic method for imidazole formation, has been optimized using microwave irradiation, leading to higher efficiency. researchgate.net
Another green approach is the use of solvent-free reaction conditions, which eliminates the need for potentially hazardous organic solvents. evitachem.com The synthesis of 2,4,5-trisubstituted imidazoles has been successfully performed by grinding the reactants with a solid acid catalyst like SiO₂-NaHSO₄ or the organocatalyst mandelic acid at elevated temperatures, resulting in high yields and simplified product purification. evitachem.com The use of natural, biodegradable catalysts, such as citric acid from lemon juice, further aligns with green chemistry goals by offering a low-cost, non-toxic alternative to conventional catalysts.
Functionalization and Derivatization Approaches
Once the core 5-(2-nitrophenyl)-1H-imidazole structure is synthesized, it can be further modified to fine-tune its properties. These modifications can be directed at either the imidazole ring itself or the appended nitrophenyl group.
Controlling the position of substituents on the imidazole ring is crucial for developing compounds with specific functions. Regioselective synthesis ensures that functional groups are introduced at desired positions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been employed on di-halogenated nitroimidazoles. nih.gov By carefully controlling the reaction conditions, it is possible to selectively substitute one halogen over the other, allowing for the stepwise and regiocontrolled introduction of different aryl or alkynyl groups. nih.gov
In another strategy, the inherent reactivity of the starting materials can be harnessed to direct the outcome. A method for the regioselective synthesis of 1,4-disubstituted imidazoles involves a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization with an amine nucleophile. nih.gov Furthermore, computational and experimental studies have shown that existing functional groups on the precursors can guide the reaction pathway. For instance, a 2-hydroxyaryl group attached to the imidazole nitrogen can self-catalyze a hydrogen atom shift, favoring the formation of specific imidazole isomers over other potential heterocyclic products like 1,2-dihydropyrazines. mdpi.com
The nitrophenyl group is not merely a static substituent; it is a reactive handle for further chemical transformations. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, potentially facilitating nucleophilic aromatic substitution reactions.
A primary and highly useful modification is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a key step in many synthetic pathways as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the molecule. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reductants like iron powder in the presence of an acid. nih.govresearchgate.netmdpi.com For example, a three-step synthesis of imidazo[1,2-c]quinazoline derivatives begins with the formation of (2-nitrophenyl)-4,5-diphenyl-1H-imidazole, which is then subjected to nitro group reduction to yield the corresponding amine, a crucial intermediate for the subsequent cyclization step. nih.gov This amino group can then serve as a point for further derivatization, such as acylation or diazotization, opening up a vast chemical space for new derivatives.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound presents a significant challenge in medicinal chemistry, where the three-dimensional arrangement of atoms can drastically influence pharmacological activity. The generation of stereocenters in the imidazole core or its substituents requires precise control over the reaction conditions and the use of chiral inductors. Key strategies for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral starting materials.
Chiral Auxiliaries:
One effective strategy for inducing chirality is the temporary attachment of a chiral auxiliary to the substrate. This auxiliary guides the stereochemical outcome of a subsequent reaction and is later removed to yield the enantiomerically enriched product. numberanalytics.comresearchgate.net For the synthesis of chiral this compound analogues, a chiral auxiliary could be appended to the imidazole nitrogen or a substituent. For instance, a chiral oxazolidinone auxiliary, a well-established class of chiral auxiliaries, could be attached to a precursor molecule to direct the stereoselective introduction of a substituent. numberanalytics.comresearchgate.net The reaction of the substrate-auxiliary complex would proceed with a high degree of diastereoselectivity, and subsequent cleavage of the auxiliary would furnish the desired chiral imidazole derivative. While specific examples for this compound are not extensively documented, the principle has been successfully applied in the synthesis of other complex chiral molecules, such as Taxol and Erythromycin. numberanalytics.com
Asymmetric Catalysis:
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the chiral product. acs.orgnih.gov For the synthesis of chiral imidazoles, several catalytic systems have been explored. Catalytic enantioselective desymmetrization has emerged as a powerful method for creating axially chiral imidazoles. acs.orgnih.gov This approach, while focused on axial chirality, demonstrates the potential of using chiral catalysts to control the stereochemistry of imidazole derivatives. The development of novel chiral ligands and organocatalysts is an active area of research, with potential applications in the synthesis of chiral this compound analogues. researchgate.net
Chiral Pool Synthesis:
Another approach involves starting from a readily available chiral molecule, often a natural product, and converting it into the desired chiral imidazole derivative. This "chiral pool" synthesis leverages the inherent chirality of the starting material to produce an enantiomerically pure product. For instance, chiral amino acids or their derivatives can serve as precursors for the synthesis of chiral imidazoles. researchgate.net The synthesis of chiral imidazole derivatives as purine (B94841) precursors has been successfully achieved using this methodology. researchgate.net
The following table summarizes potential strategies for the stereoselective synthesis of chiral this compound analogues, drawing parallels from established methodologies for other chiral heterocycles.
| Strategy | Description | Potential Application for this compound Analogues | Key Considerations |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to a precursor to control the introduction of a substituent at a specific position. | Efficiency of attachment and cleavage of the auxiliary; diastereoselectivity of the key reaction. |
| Asymmetric Catalysis | A chiral catalyst is used to produce a chiral product from an achiral or racemic substrate. | Enantioselective synthesis of axially chiral imidazoles or the introduction of a chiral center via a catalyzed reaction. | Catalyst loading, enantiomeric excess (ee), and turnover number. |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Synthesis from a chiral amino acid or another natural product to build the imidazole ring with a defined stereocenter. | Availability of suitable chiral starting materials and the number of synthetic steps. |
Iii. Sophisticated Structural Elucidation and Spectroscopic Characterization of 5 2 Nitrophenyl 1h Imidazole
Vibrational Spectroscopy for Molecular Interactions
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions that define the structure and behavior of 5-(2-Nitrophenyl)-1h-imidazole.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Theoretical calculations, often performed using Density Functional Theory (DFT), provide a robust framework for assigning these vibrational modes.
Key expected FT-IR vibrational frequencies for this compound, based on DFT calculations and comparison with related structures like 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, are summarized below. derpharmachemica.com The N-H stretching vibration of the imidazole (B134444) ring is typically observed as a broad band in the region of 3400-3200 cm⁻¹, indicative of hydrogen bonding interactions in the solid state. The aromatic C-H stretching vibrations of the phenyl and imidazole rings are expected in the 3100-3000 cm⁻¹ range.
The presence of the nitro group is confirmed by strong characteristic absorptions. The asymmetric stretching vibration of the NO₂ group is anticipated around 1515-1530 cm⁻¹, while the symmetric stretching vibration appears in the 1345-1360 cm⁻¹ region. derpharmachemica.com The C=N stretching vibration within the imidazole ring typically gives rise to a band around 1596 cm⁻¹. derpharmachemica.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Imidazole) | 3400-3200 (broad) | Indicates intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | Phenyl and imidazole ring C-H bonds. |
| C=N Stretch (Imidazole) | ~1596 | Characteristic of the imidazole ring. |
| Asymmetric NO₂ Stretch | 1515-1530 | Confirms the presence of the nitro group. |
| Symmetric NO₂ Stretch | 1345-1360 | Confirms the presence of the nitro group. |
Note: The table presents expected values based on theoretical calculations and data from related compounds.
The symmetric stretching of the nitro group, which is often weak in FT-IR, is expected to show a strong Raman signal. The breathing modes of the phenyl and imidazole rings will also be prominent in the Raman spectrum, providing a characteristic fingerprint of the molecule. The electronic effects of the electron-withdrawing nitro group on the phenyl and imidazole rings can be inferred from shifts in the positions and intensities of the Raman bands compared to unsubstituted imidazole and nitrobenzene (B124822). Computational studies on similar molecules, such as 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have demonstrated the utility of DFT in assigning Raman active modes. researchgate.net
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3050 | Phenyl and imidazole ring C-H vibrations. |
| Ring Breathing (Phenyl) | ~1000 | Characteristic fingerprint of the benzene (B151609) ring. |
| Ring Breathing (Imidazole) | ~1250 | Characteristic fingerprint of the imidazole ring. |
| Symmetric NO₂ Stretch | 1350-1340 | Strong signal confirming the nitro group. |
Note: The table presents predicted values based on theoretical calculations for related structures.
Electronic Spectroscopy and Photophysical Studies
Electronic spectroscopy provides insights into the electronic transitions within the molecule, its chromophoric nature, and its behavior upon excitation with light.
The UV-Visible absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. Theoretical studies using Time-Dependent DFT (TD-DFT) are instrumental in predicting and interpreting these transitions. pku.edu.cnresearchgate.net The imidazole and nitrophenyl moieties both act as chromophores.
The spectrum is anticipated to show strong absorption bands in the UV region, likely between 250 and 350 nm, attributable to π→π* transitions within the phenyl and imidazole ring systems. The n→π* transition, associated with the non-bonding electrons of the nitrogen atoms in the imidazole ring and the oxygen atoms of the nitro group, is expected to appear as a weaker, longer-wavelength absorption band. The position and intensity of these bands are influenced by the solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) of the π→π* transitions. researchgate.net
| Transition Type | Predicted λmax (nm) | Associated Chromophore |
| π→π | 250-300 | Phenyl and Imidazole Rings |
| π→π | 300-350 | Intramolecular Charge Transfer |
| n→π* | >350 | Imidazole and Nitro Group |
Note: The table presents predicted absorption maxima based on theoretical calculations and data from analogous compounds.
While many nitroaromatic compounds are known to have low or no fluorescence due to efficient non-radiative decay pathways, some nitrophenyl-imidazole derivatives do exhibit fluorescence. mdpi.com The emission properties of this compound, if any, would be highly dependent on the nature of its lowest excited state and the efficiency of intersystem crossing.
Should the compound be fluorescent, its emission spectrum would likely be broad and show a significant Stokes shift (the difference between the absorption and emission maxima), which is characteristic of molecules that undergo a substantial change in geometry or electronic distribution in the excited state. The fluorescence quantum yield and lifetime would be key parameters in characterizing its excited-state dynamics. The position of the nitro group is known to significantly influence the photophysical properties of such compounds. researchgate.netmdpi.com
Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Patterns (beyond basic identification)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition of this compound. Beyond simple identification, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways, which offers deep structural insights.
The fragmentation of the molecular ion of this compound would proceed through several characteristic pathways for nitroaromatic and imidazole compounds. The fragmentation is influenced by the stability of the resulting ions and neutral losses. nih.govwhitman.edu
Common fragmentation pathways are expected to include:
Loss of NO₂: A primary fragmentation pathway for nitroaromatic compounds, leading to the [M - NO₂]⁺ ion.
Loss of NO and CO: Sequential losses of nitric oxide (NO) and carbon monoxide (CO) are also common.
Cleavage of the Imidazole Ring: The imidazole ring can undergo characteristic fragmentation, often involving the loss of HCN or related neutral species.
Rearrangement Reactions: Intramolecular rearrangements prior to fragmentation can lead to complex fragmentation patterns that provide information about the connectivity of the molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Significance |
| 189 [M]⁺ | 143 | NO₂ | Loss of the nitro group. |
| 189 [M]⁺ | 159 | NO | Initial loss of nitric oxide. |
| 159 | 131 | CO | Subsequent loss of carbon monoxide. |
| 189 [M]⁺ | 162 | HCN | Fragmentation of the imidazole ring. |
Note: This table represents plausible fragmentation pathways based on the general behavior of related chemical classes in mass spectrometry.
Iv. Theoretical and Computational Chemistry Investigations of 5 2 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, yielding precise information about the molecule's structure and energetics. For 5-(2-Nitrophenyl)-1h-imidazole, these calculations illuminate its electronic nature, stability, and reactivity.
The electronic structure of this compound is characterized by the interplay between the electron-rich imidazole (B134444) ring and the electron-withdrawing nitrophenyl group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijstr.org
The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the primary electron donor in reactions. Conversely, the LUMO is centered on electron-deficient regions and acts as the electron acceptor. In analogous nitrophenyl-imidazole systems, the HOMO is often distributed across the imidazole ring and parts of the phenyl ring, while the LUMO is predominantly located on the nitrophenyl moiety, specifically involving the nitro group. unar.ac.idiucr.org
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. iucr.org A smaller energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness, softness, and electrophilicity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. nih.gov In this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are expected to carry significant negative charges, making them nucleophilic centers. The carbon atom attached to the nitro group and the hydrogen atom on the imidazole nitrogen are predicted to be electrophilic sites. This charge separation results in a significant molecular dipole moment, influencing its solubility and intermolecular interactions. acs.org
Table 1: Representative Quantum Chemical Parameters for a Nitrophenyl-Imidazole System This table presents typical values derived from DFT calculations on structurally similar compounds to illustrate the expected electronic properties of this compound.
| Parameter | Representative Value | Significance |
| EHOMO | -6.5 eV to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.0 eV to -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 eV to 4.5 eV | Indicates chemical reactivity and electronic transition energy. iucr.org |
| Chemical Hardness (η) | ~2.0 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | ~4.7 eV | Measures the power of an atom or group to attract electrons. |
| Dipole Moment (μ) | 4.0 D to 6.0 D | Indicates the overall polarity of the molecule. nih.gov |
The structure of this compound is not static. It can exist in different spatial arrangements (conformations) and isomeric forms (tautomers).
Conformational Analysis: The primary degree of conformational freedom is the rotation around the single bond connecting the phenyl and imidazole rings. Quantum chemical calculations can map the potential energy surface associated with this rotation. The landscape would reveal the most stable conformation (global minimum) and the energy barriers required to rotate from one conformation to another. The planarity between the two rings is often disrupted due to steric hindrance between the hydrogen atoms on the imidazole and phenyl rings. The most stable conformer likely involves a twisted angle between the planes of the two rings to minimize these steric clashes.
Tautomerism: The imidazole ring can exist in two tautomeric forms due to the migration of a proton between its two nitrogen atoms. In the case of this compound, the proton can reside on the N1 or N3 nitrogen, leading to 1H- and 3H-tautomers, respectively. These two forms are not energetically equivalent. purkh.com DFT calculations show that the relative stability of imidazole tautomers is influenced by the nature and position of substituents and the surrounding environment (solvent or crystal packing). nih.gov Computational studies can precisely calculate the energy difference between the 1H and 3H forms and the energy of the transition state for the proton transfer reaction, providing insight into the tautomeric equilibrium. researchgate.net
Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. Both the imidazole and phenyl rings in this compound are aromatic. Computational methods can quantify this property. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) are used to evaluate the degree of aromaticity based on bond length variations; a value close to 1 indicates high aromaticity. purkh.com
Natural Bond Orbital (NBO) analysis is a powerful tool for studying electron delocalization. acs.org It examines interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the imidazole nitrogens (n) and nitro-group oxygens into the antibonding π* orbitals of the aromatic rings. sci-hub.se These n→π* and π→π* interactions are crucial for the molecule's stability and electronic communication between the two ring systems.
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions This table conceptualizes the expected stabilization energies (E(2)) from NBO analysis for key intramolecular charge-transfer interactions within this compound, based on findings for related structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N, imidazole) | π* (C=C, imidazole) | > 20 | Intramolecular charge transfer contributing to imidazole aromaticity. |
| LP (O, nitro) | π* (N=O, nitro) | > 30 | Strong delocalization within the nitro group. |
| π (Phenyl) | π* (Imidazole) | 5 - 15 | Conjugative interaction between the two rings. |
| π (Imidazole) | π* (Phenyl) | 5 - 15 | Conjugative interaction between the two rings. |
Molecular Dynamics Simulations
While quantum chemical calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide a view of its behavior over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the molecule's movements, conformational changes, and interactions with its environment on a timescale from picoseconds to microseconds. mdpi.com
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are used to explicitly model these effects by placing the molecule in a simulated box of solvent molecules (e.g., water). These simulations can reveal:
Solvation Shell Structure: Analysis of radial distribution functions (RDFs) can show the arrangement and density of solvent molecules around specific parts of the solute, such as the polar nitro group and the imidazole N-H group.
Hydrogen Bonding: MD trajectories can be analyzed to determine the lifetime and geometry of hydrogen bonds between the solute and solvent molecules. The N-H of the imidazole and the oxygen atoms of the nitro group are expected to be strong hydrogen bond donors and acceptors, respectively.
Solvatochromism: The polarity of the solvent can affect the molecule's electronic properties. nih.gov MD simulations, often combined with quantum mechanics in QM/MM methods, can predict how the absorption spectrum might shift in different solvents, a phenomenon known as solvatochromism.
MD simulations are a cornerstone for studying how a small molecule like this compound interacts with biological macromolecules, such as proteins or enzymes. nih.gov These simulations provide a dynamic, mechanistic picture of the binding process.
A typical workflow involves:
Docking: Initially, a molecular docking program predicts the most likely binding pose of the compound within a target protein's active site.
MD Simulation: This docked protein-ligand complex is then subjected to an MD simulation in a solvated environment.
Analysis: The resulting trajectory is analyzed to assess the stability and nature of the interaction.
Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand indicates that it remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.
Interaction Analysis: The simulation allows for a detailed inventory of the specific interactions that stabilize the complex. This includes identifying key amino acid residues that form persistent hydrogen bonds, hydrophobic contacts, or π-π stacking interactions with the nitrophenyl or imidazole rings. acs.org
This mechanistic focus helps to understand why a compound binds to a specific target and provides a rational basis for designing molecules with improved affinity and specificity, independent of any specific therapeutic application.
Reaction Mechanism Modeling
Computational modeling is instrumental in mapping out the intricate steps of chemical reactions, providing a virtual window into the dynamic process of bond formation and cleavage.
Understanding the synthesis of imidazole derivatives can be significantly enhanced through computational studies that characterize transition states and elucidate reaction pathways. acs.org For the formation of substituted imidazoles, theoretical calculations can map the entire free energy profile of a proposed reaction mechanism. nih.gov This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
In a typical regioselective synthesis of complex imidazoles, computational studies have been used to explore the key steps, such as intramolecular cyclization and subsequent aromatization. acs.org By calculating the geometries and energies of the transition states for different possible pathways, the kinetically and thermodynamically favored route can be determined. For instance, studies on the formation of related 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides revealed that the presence of a specific functional group (a 2-hydroxyaryl moiety) intramolecularly catalyzes the reaction, guiding it selectively toward the imidazole product over other potential heterocyclic structures like 1,2-dihydropyrazines. acs.orgnih.gov Such computational analysis can pinpoint the crucial role of substituents in controlling the reaction mechanism, a principle that is directly applicable to understanding the synthesis of this compound.
Computational chemistry offers a suite of tools for the a priori prediction of chemical reactivity and selectivity, which is a cornerstone of modern synthesis planning. rsc.org For a molecule like this compound, methods such as Frontier Molecular Orbital (FMO) theory and the calculation of global reactivity descriptors are particularly insightful. acs.org
FMO theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the introduction of a strong electron-withdrawing nitro group, as seen in this compound, significantly influences the electronic landscape of the molecule. acs.org
Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include:
Energy Gap (E_gap = E_LUMO - E_HOMO): A smaller gap generally implies higher reactivity and polarizability. acs.org
Hardness (η) and Softness (S): Hard molecules have a large energy gap and are less reactive, while soft molecules have a small gap and are more reactive. acs.org
Electronegativity (χ) and Ionization Potential (I): These parameters indicate the ability of a molecule to accept or donate electrons, respectively. acs.org
Computational models have successfully predicted the regioselectivity in the synthesis of various heterocyclic compounds by comparing the activation energy barriers of competing reaction pathways. acs.orgrsc.org This approach allows chemists to understand why a particular isomer is formed preferentially, offering a rational basis for optimizing reaction conditions to achieve desired outcomes.
Structure-Property Relationships through Computational Methods
The precise arrangement of atoms and the electronic structure of this compound directly govern its physical and chemical properties. Computational methods are indispensable for establishing these structure-property relationships, particularly for advanced applications in materials science.
Organic molecules that exhibit non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and data storage. scirp.org The NLO response of a molecule is often linked to a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. rsc.org In this compound, the electron-withdrawing nitro (-NO2) group and the π-excessive imidazole ring can create such a system, making it a candidate for NLO applications.
Computational quantum chemistry, particularly DFT, is a primary tool for predicting and analyzing NLO properties. scirp.org Key parameters calculated include the molecular polarizability (α) and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net A higher value of the total first hyperpolarizability (β_tot) indicates a stronger NLO response.
Studies on structurally related imidazole derivatives demonstrate that the introduction of a nitro group significantly enhances NLO properties. scirp.org For example, computational screening of an imidazole-chalcone ligand showed that adding a nitro group increased its static first hyperpolarizability by a factor of 7.5. scirp.org This enhancement is attributed to the increased polarizability of the molecule, which facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. scirp.org Calculations on benzimidazole (B57391) derivatives have also shown that compounds with multiple nitro groups exhibit the highest hyperpolarizability values, making them promising NLO materials. acs.org
To illustrate the data obtained from such computational studies, the calculated NLO properties for a related nitro-substituted imidazole ligand and the reference material para-nitroaniline are presented below.
| Compound | Mean Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability β_tot (esu) | Reference |
|---|---|---|---|
| para-nitroaniline (pNA) | Not Reported | 9.2 x 10-30 | scirp.org |
| Imidazole-Chalcone Ligand (HL1) | 314.1 | 2.3 x 10-30 | scirp.org |
| Nitro-Substituted Imidazole-Chalcone Ligand (HL2) | 347.1 | 17.2 x 10-30 | scirp.org |
The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), depends heavily on the charge transport characteristics of the constituent materials. Computational methods can predict whether a material is likely to be a good conductor of positive charges (holes) or negative charges (electrons).
A key parameter in this analysis is the reorganization energy (λ). It represents the energy required for the geometric relaxation of a molecule when it gains or loses an electron. A smaller reorganization energy corresponds to faster charge transfer and better charge mobility. The reorganization energy is calculated for both hole transport (λ_h) and electron transport (λ_e). scirp.org
Computational studies on imidazole-based ligands have used DFT to calculate these parameters. scirp.org By comparing the values of λ_h and λ_e, one can predict the dominant mode of charge transport. For example, in a study of imidazole-chalcone metal complexes, some platinum and palladium complexes were found to have very small hole reorganization energies, indicating they would be excellent hole-transport materials. scirp.org The ligands themselves, which include a nitrophenyl-imidazole substructure, were also analyzed.
The following table presents sample data from a computational study on related imidazole-chalcone ligands, illustrating the type of information generated for analyzing charge transport properties.
| Compound | Hole Reorganization Energy (λ_h) (eV) | Electron Reorganization Energy (λ_e) (eV) | Reference |
|---|---|---|---|
| Imidazole-Chalcone Ligand (HL1) | 0.264 | 0.288 | scirp.org |
| Nitro-Substituted Imidazole-Chalcone Ligand (HL2) | 0.250 | 0.245 | scirp.org |
These theoretical investigations underscore the power of computational chemistry to predict and rationalize the properties of this compound, guiding future research into its synthesis and application in advanced materials.
V. Chemical Reactivity and Mechanistic Studies of 5 2 Nitrophenyl 1h Imidazole
Reactions of the Nitro Group
The nitro group on the phenyl ring is the primary site for reductive transformations and is a powerful activating group for nucleophilic aromatic substitution.
The reduction of the nitro group in aromatic compounds is a well-established transformation that can lead to a variety of nitrogen-containing functional groups, depending on the reagents and reaction conditions employed. For 5-(2-nitrophenyl)-1H-imidazole, the nitro group can be selectively reduced to yield functionalities such as nitroso, hydroxylamino, and amino groups. The final product, 5-(2-aminophenyl)-1H-imidazole, is a key synthetic intermediate for the preparation of more complex heterocyclic systems.
The reduction process involves a six-electron transfer to convert the nitro group (-NO₂) into an amino group (-NH₂). This transformation typically proceeds through intermediate stages, namely the nitroso (-NO) and hydroxylamino (-NHOH) derivatives. By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to isolate these intermediates.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction with metals in acidic media. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method for the complete reduction to the corresponding amine. Metal-based reductions, for instance, using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl), are also widely used for this conversion. Milder reducing agents or specific conditions can be utilized to obtain the intermediate reduction products.
Table 1: Common Reducing Agents and Expected Products for the Reduction of the Nitro Group
| Reagent(s) | Typical Product(s) | Notes |
|---|---|---|
| H₂, Pd/C or PtO₂ | Amine (-NH₂) | High efficiency for complete reduction. |
| Fe, Sn, or Zn in HCl | Amine (-NH₂) | A classic and robust method for nitro to amine conversion. |
| Zinc dust and NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Provides a method for the partial reduction to the hydroxylamine. |
| Sodium hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Can be used for the reduction of nitroarenes. |
The 2-nitrophenyl group in this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The ortho position of the nitro group relative to the site of substitution is particularly effective in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
In this reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group, or in some cases a hydrogen atom, on the nitrophenyl ring. The reaction proceeds via an addition-elimination mechanism. The initial addition of the nucleophile forms the resonance-stabilized Meisenheimer complex, which is the rate-determining step. In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For this compound, the imidazole (B134444) ring itself can influence the SNAr reactivity. While there are no specific leaving groups mentioned on the nitrophenyl ring in the parent compound, this moiety is primed for such reactions if a suitable leaving group like a halide were present. Furthermore, intramolecular SNAr reactions have been observed in similar structures, such as 2-(2-nitrophenyl)-1H-benzimidazoles, where a nucleophile tethered to the imidazole nitrogen can displace the ortho-nitro group. This highlights the potential for intramolecular cyclization reactions in appropriately substituted derivatives of this compound.
Reactions at the Imidazole Ring
The imidazole ring is an aromatic heterocycle that can undergo a range of reactions, including electrophilic substitution, and it possesses distinct acid-base properties.
The imidazole ring is generally considered an electron-rich aromatic system and is reactive towards electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic nature of the ring and the substituents present. For an unsubstituted imidazole, electrophilic attack is favored at the C4 and C5 positions, as the intermediate arenium ion is more stabilized by resonance compared to attack at the C2 position. uobabylon.edu.iq
In this compound, the C5 position is already substituted. The bulky and electron-withdrawing 2-nitrophenyl group will exert both steric and electronic effects on the incoming electrophile. Steric hindrance from the 2-nitrophenyl group would likely disfavor substitution at the adjacent C4 position to some extent. Electronically, the imidazole ring's reactivity towards electrophiles is generally high. Therefore, electrophilic substitution would be expected to occur primarily at the C4 position, and potentially at the C2 position, depending on the reaction conditions and the nature of the electrophile. nih.gov The C2 proton is the most acidic C-H bond in the imidazole ring, which can also influence its reactivity. nih.gov
The imidazole ring is generally resistant to nucleophilic attack and ring-opening reactions under normal conditions due to its aromatic stability and electron-rich nature. globalresearchonline.net Nucleophilic substitution on the imidazole ring is rare unless there are strong electron-withdrawing groups attached directly to the ring, or if a good leaving group is present. globalresearchonline.netfirsthope.co.in
For this compound, the 2-nitrophenyl group is electron-withdrawing, which will reduce the electron density of the imidazole ring to some degree. However, it is generally not sufficient to activate the ring towards direct nucleophilic attack by common nucleophiles. Ring-opening reactions of the imidazole core are uncommon and typically require harsh conditions, such as strong oxidizing agents or forcing conditions with potent nucleophiles, which are not generally applicable for synthetic purposes. uobabylon.edu.iqfirsthope.co.in There is limited evidence in the literature for facile nucleophilic attack or ring-opening reactions for 5-aryl-1H-imidazoles under typical laboratory conditions.
Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base. The N-H proton on the pyrrole-like nitrogen (N1) is weakly acidic (pKa around 14.5), while the lone pair of electrons on the pyridine-like nitrogen (N3) is basic (pKa of the conjugate acid is approximately 7).
The presence of the 2-nitrophenyl group at the C5 position is expected to influence the acid-base properties of the imidazole ring. The electron-withdrawing nature of the nitro group will increase the acidity of the N-H proton, making it easier to deprotonate with a base. Conversely, the basicity of the N3 nitrogen will be reduced because the electron-withdrawing substituent pulls electron density away from the ring, making the lone pair less available for protonation.
Furthermore, unsymmetrically substituted imidazoles like this compound can exist in two tautomeric forms in solution: this compound and 4-(2-nitrophenyl)-1H-imidazole. This is due to the migration of the proton between the two nitrogen atoms of the imidazole ring.
Tautomeric Equilibrium of this compound
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substituent. The relative stability of the two tautomers will determine the predominant species in solution, which in turn can affect the regioselectivity of subsequent reactions. researchgate.net The tautomeric equilibrium is a crucial aspect to consider when planning synthetic transformations involving the imidazole ring. nih.gov
Cycloaddition and Condensation Reactions in Synthetic Pathways
The imidazole ring is a versatile building block in organic synthesis, frequently participating in condensation and cycloaddition reactions to form more complex heterocyclic systems.
Condensation Reactions: The synthesis of substituted imidazoles often involves condensation reactions. For instance, the assembly of the imidazole core can be achieved through the one-pot condensation of aldehydes, benzyl, and ammonium (B1175870) acetate (B1210297). In the context of nitrophenyl-substituted imidazoles, precursors like 4-nitrobenzaldehyde (B150856) are used in condensation reactions to build the final heterocyclic product. ijddr.in Similarly, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a related structure, begins with the condensation of o-phenylenediamine (B120857) and 4-nitrobenzaldehyde to form a Schiff base, which then undergoes cyclization. nih.govnih.gov It is plausible that this compound could serve as a precursor in condensation reactions involving the active N-H proton of the imidazole ring, allowing for further functionalization at the N-1 or N-3 position.
Cycloaddition Reactions: The imidazole moiety can be synthesized via [3+2] cycloaddition pathways. A common method involves the reaction of vinyl azides with amidines, which proceeds under metal-free conditions to yield 1,2,5-trisubstituted imidazoles. organic-chemistry.org While specific [4+2] Diels-Alder cycloaddition reactions involving this compound as either the diene or dienophile are not prominently documented, the general reactivity of the imidazole ring suggests potential for such transformations under appropriate conditions, possibly catalyzed by Lewis acids.
Photochemical and Thermal Transformations
The presence of an ortho-nitrophenyl group is a strong indicator of significant photochemical and thermal reactivity. This substituent is known to undergo intramolecular cyclization reactions upon exposure to heat or UV radiation, primarily through the formation of a reactive nitrene intermediate.
A key transformation applicable to this compound is the Cadogan reductive cyclization . This reaction, typically carried out at high temperatures with a deoxygenating agent like triethyl phosphite (B83602) or triphenylphosphine, converts an ortho-nitro group into a nitrene. nih.govwikipedia.org This highly reactive intermediate can then attack a nearby atom to form a new ring. For this compound, this would likely involve the attack of the nitrene onto the N-1 position of the imidazole ring, leading to the formation of a fused polycyclic aromatic system, such as an imidazo[1,2-c]quinazoline derivative. This type of tandem reductive cyclization has been successfully applied to 2-(2-nitrophenyl)-1H-benzo[d]imidazoles to synthesize 5,6-dihydrobenzo nih.govimidazo[1,2-c]quinazolines. nih.gov The Cadogan reaction can also be facilitated by microwave irradiation, which often leads to higher yields and significantly shorter reaction times compared to conventional heating. researchgate.net
Furthermore, the photolysis of 2-nitroarenes can lead to other products. For example, the irradiation of 2-nitrobenzyl alcohols can yield trifluoromethylated benzo[c]isoxazoline systems, showcasing the diverse reactivity of the photoactive 2-nitrobenzyl chromophore. researchgate.net This suggests that under specific photochemical conditions, this compound could potentially undergo transformations beyond the expected Cadogan cyclization.
Coordination Chemistry and Ligand Properties in Metal Complexes
The imidazole ring is a fundamental ligand in coordination chemistry, primarily due to the lone pair of electrons on its sp²-hybridized imine nitrogen atom (N-3), which acts as a strong sigma-donor. wikipedia.org This allows it to form stable complexes with a wide range of transition metal ions. The 2-nitrophenyl substituent in this compound is expected to influence its coordination behavior through electronic and steric effects.
Direct studies on the metal complexes of this compound are not widely available. However, extensive research on analogous nitrophenyl-substituted imidazoles provides a clear model for its expected behavior. Studies on the closely related ligand 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole have demonstrated successful synthesis of complexes with Copper(II), Cobalt(II), and Manganese(II). ijddr.in
Ligand Binding Modes: In most cases, imidazole derivatives act as monodentate ligands , coordinating to the metal center through the tertiary nitrogen atom of the imidazole ring. However, the presence of the nitro group introduces a secondary potential binding site. Infrared spectroscopy of Co(II) complexes with 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has shown vibrational bands corresponding to both Co-N (from the imidazole ring) and Co-O (from the nitro group) bonds, suggesting that the ligand may act as a bidentate ligand in some configurations. ijddr.in The electron-withdrawing nature of the nitrophenyl group can also enhance the acidity of the N-H proton, facilitating deprotonation to form imidazolate anions that can bridge metal centers. wikipedia.org
The table below summarizes findings for complexes formed with an analogous ligand, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. ijddr.in
| Metal Ion | Metal:Ligand Ratio | Proposed Molecular Formula |
| Copper(II) | 1:2 | [Cu(C₂₁H₁₅N₃O₂)₂] |
| Cobalt(II) | 1:3 | [Co(C₂₁H₁₅N₃O₂)₃] |
| Manganese(II) | 1:3 | [Mn(C₂₁H₁₅N₃O₂)₃] |
This data is for the analogue 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole and is presented to illustrate the potential coordination chemistry of this compound.
Metal complexes incorporating imidazole-based ligands are of significant interest for their catalytic activities in various organic reactions. The formation of a metal-ligand complex can enhance catalytic performance compared to the metal salt alone.
While specific catalytic applications for complexes of this compound have not been reported, research on related structures highlights their potential. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are recognized as having potential for catalyzing organic transformations and polymerization reactions. nih.govnih.gov The electron-withdrawing nitro group can influence the electronic environment of the metal center, potentially enhancing its reactivity and catalytic activity. nih.gov For example, copper-benzimidazole complexes have been investigated as catalysts for key oxidative reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov Furthermore, complexes of Cu(II) and Ni(II) with triazole-based ligands have demonstrated effective catalytic activity in the hydrolysis of esters like p-nitrophenyl picolinate, suggesting a potential application for structurally similar imidazole complexes. nih.gov The enhanced biological activities, such as antibacterial properties, often observed in metal complexes of benzimidazoles also point toward their potential use as catalysts in biochemical processes. mdpi.com
Vi. Mechanistic Aspects of Biological Interactions of 5 2 Nitrophenyl 1h Imidazole Excluding Clinical Applications
Molecular Recognition and Binding Mechanisms
The specific biological effects of 5-(2-Nitrophenyl)-1h-imidazole derivatives are dictated by how they recognize and bind to the active sites of enzymes or the binding pockets of receptors. Advanced computational techniques and in vitro assays have provided significant insights into these mechanisms.
Derivatives of the imidazole (B134444) scaffold have been investigated as inhibitors for a range of enzymes. The specific substitutions on the imidazole core, such as the 2-nitrophenyl group, play a critical role in defining the potency and selectivity of inhibition.
DNA Gyrase B: Computational studies have identified benzimidazole (B57391) derivatives containing a 2-nitrophenyl moiety as promising inhibitors of Escherichia coli DNA gyrase B. nih.govnih.gov A pharmacophore model developed for this enzyme highlighted the importance of hydrogen bond donors and acceptors for efficient interaction with the bacterial target. nih.govresearchgate.net Molecular docking simulations predict that these compounds can bind to the ATP-binding site of the DNA gyrase B subunit. The proposed mechanism involves key interactions with specific amino acid residues. For instance, functional groups on the benzimidazole scaffold are predicted to form hydrogen bonds with residues such as Asn46, Asp73, and Arg136, which are crucial for promoting an inhibitory effect. nih.govresearchgate.net The ultimate goal is to disrupt the enzyme's function in DNA replication, leading to an antibacterial effect.
Carbonic Anhydrase (CA): Nitroimidazole derivatives have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. researchgate.netnih.gov The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. While the specific compound this compound has not been extensively studied in this context, related 5-nitroimidazole derivatives have shown potent inhibition. For example, novel thiourea (B124793) and sulphonamide derivatives of 5-nitroimidazole demonstrated efficient inhibition against hCA II with Kᵢ values in the nanomolar range (e.g., 58.6 nM for one derivative). researchgate.netnih.gov X-ray crystallography of related inhibitors complexed with hCA II has revealed that while the primary binding to the zinc ion is conserved, the "tail" of the inhibitor can adopt varied orientations, forming additional interactions with active site residues and influencing isoform selectivity. unifi.it
α-Glucosidase: α-Glucosidase inhibitors act by competitively and reversibly inhibiting enzymes in the brush border of the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.brbohrium.com This inhibition delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govbohrium.com While imidazole itself has been shown to act as a partial competitive inhibitor of a related β-glucosidase by binding to the active site and reducing substrate affinity, specific studies detailing the inhibition of α-glucosidase by this compound are not extensively documented in the reviewed literature. nih.gov
Cyclooxygenase-2 (COX-2): COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. nih.gov Inhibition of the COX-2 isoform is a key strategy for anti-inflammatory drugs. The mechanism involves blocking the hydrophobic channel of the enzyme where arachidonic acid binds. Many selective COX-2 inhibitors possess a sulfonamide or a similar group that interacts with a specific side pocket in the COX-2 active site (containing Val523), which is absent in the COX-1 isoform. While various heterocyclic compounds, including some imidazoles, have been explored as COX-2 inhibitors, direct mechanistic studies on this compound are limited in the available research. nih.govacs.org
Molecular docking is a computational tool frequently used to predict the binding mode and affinity of a small molecule to a macromolecular target. arabjchem.org Studies on various imidazole derivatives have provided insights into their potential interactions with different receptors.
These simulations reveal that imidazole-based compounds can fit into the binding pockets of receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding is typically stabilized by a network of non-covalent interactions. Key interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the imidazole derivative (e.g., the imidazole N-H or the nitro group oxygens) and polar amino acid residues in the receptor's binding site, such as MET769 in EGFR. nih.gov
Hydrophobic Interactions: Occur between the aromatic rings (phenyl and imidazole) of the ligand and non-polar residues of the receptor. researchgate.net
π-π Stacking: Aromatic rings of the ligand can stack with the side chains of aromatic amino acids like tyrosine (Tyr) or phenylalanine (Phe) in the binding pocket, contributing to binding affinity.
These interactions collectively determine the binding energy and stability of the ligand-receptor complex. For instance, docking studies of certain anticancer imidazole derivatives with EGFR have predicted binding energies ranging from -24.187 to -43.785 kcal/mol, indicating stable complex formation. researchgate.net The binding of a ligand can induce conformational changes in the receptor, altering its biological activity.
| Target Receptor | Compound Type | Predicted Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Indolin-2-one with nitrophenyl-thiazol-imino scaffold | Not specified | -24.187 to -43.785 | researchgate.net |
| EGFR | Imidazole/Fused Imidazole Derivatives | MET769, PRO770, DFG motif (ASP831, PHE832) | Not specified | nih.gov |
| Estrogen Receptor (ER) | Indolin-2-one with nitrophenyl-thiazol-imino scaffold | Not specified | -24.187 to -43.785 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models help to identify key physicochemical, electronic, and steric properties that govern the interaction with a biological target, thereby providing mechanistic insights. nih.govscispace.com
For imidazole and benzimidazole derivatives, QSAR models have been developed to understand their antibacterial and antidiabetic activities. nih.govscispace.com These studies have identified several molecular descriptors that significantly influence biological efficacy:
Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) have been correlated with activity, suggesting that the electronic nature of the molecule is crucial for its interaction with the target. nih.gov
Physicochemical Descriptors: Parameters such as the logarithm of the octanol/water partition coefficient (SlogP) and hydration energy are often significant. nih.govscispace.com A positive correlation with SlogP indicates that increased hydrophobicity enhances activity, likely by improving membrane permeability or hydrophobic interactions within the binding site. scispace.com
Topological and Steric Descriptors: The size, shape, and number of specific atoms or functional groups can also be critical, as shown by the inclusion of descriptors like the number of primary carbon atoms in some QSAR models. nih.gov
By identifying these key descriptors, QSAR provides a mechanistic hypothesis for the interaction. For example, the importance of negative electrostatic potentials around the nitrogen atoms of the imidazole ring in antibacterial activity suggests that these atoms may act as hydrogen bond acceptors in the active site of the target enzyme. nih.gov
Fundamental Interactions with Biomolecular Targets
Beyond enzyme and receptor binding, imidazole-containing compounds can interact with other fundamental biomolecules like nucleic acids. The nature of these interactions is critical to some of their potential biological effects.
A class of compounds known as pyrrole-imidazole (Py-Im) polyamides has been extensively studied for its ability to bind to the minor groove of DNA in a sequence-specific manner. caltech.edunih.govcore.ac.uk These molecules are designed to recognize specific DNA sequences through a code based on the pairing of imidazole and pyrrole (B145914) rings. caltech.edu
The core mechanism involves:
Shape Complementarity: The crescent shape of the Py-Im polyamide fits snugly into the curvature of the DNA minor groove.
Hydrogen Bonding: The N-H groups of the pyrrole and imidazole rings act as hydrogen bond donors, forming bonds with the O2 of thymine (B56734) and N3 of adenine (B156593) or guanine (B1146940) on the floor of the minor groove.
Sequence Recognition: An imidazole ring opposite a pyrrole ring specifically recognizes a G-C base pair, while a pyrrole opposite an imidazole recognizes a C-G pair. caltech.edu
While this compound itself is not a polyamide, these principles demonstrate the inherent capability of the imidazole ring to participate in specific DNA recognition. This mode of binding in the minor groove can interfere with the binding of DNA-associated proteins and transcription factors, thereby modulating gene expression. duke.edu The incorporation of photoswitchable azobenzene (B91143) units into these polyamides has even allowed for photocontrolled DNA binding, where only one isomer of the compound is active. nih.gov
X-ray co-crystallography provides the most definitive, high-resolution view of how a ligand binds to its protein target. This technique allows for the precise visualization of the binding orientation, conformational changes, and the network of interactions that stabilize the complex.
Crystal structures have been determined for derivatives of 2-(4-nitrophenyl)-1H-imidazole, such as 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. researchgate.netnih.gov These studies reveal detailed information about the molecule's own conformation, including the dihedral angles between the central imidazole ring and its phenyl substituents. researchgate.netnih.gov They also show how the molecules pack in a crystal lattice, stabilized by a network of intermolecular forces including classical O-H···N hydrogen bonds and weaker C-H···π interactions. researchgate.netnih.gov
Molecular Basis of Cellular Pathway Modulation
The interaction of this compound with eukaryotic cells can lead to the modulation of critical signaling pathways. While direct studies on this specific imidazole derivative are limited, research on its close structural analogue, 5-(2-nitrophenyl)-1-aryl-1H-pyrazole, provides significant insights into its potential mechanisms of action, particularly as an anticancer agent through the inhibition of topoisomerases.
The primary mechanism by which many small molecule anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. For compounds structurally similar to this compound, this process is often initiated by targeting essential nuclear enzymes like DNA topoisomerases.
Topoisomerase inhibitors function by stabilizing the transient covalent complex formed between the enzyme and DNA, which is known as the "cleavable complex". nih.govebsco.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single or double-strand breaks. ebsco.com The cellular response to this DNA damage is the activation of a complex signaling cascade designed to either repair the damage or, if the damage is too severe, trigger apoptosis. nih.govingentaconnect.com
The key steps in this biochemical cascade are as follows:
Damage Sensing: The DNA breaks are recognized by sensor protein kinases, primarily ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase). nih.govingentaconnect.com
Signal Transduction: These sensor kinases phosphorylate and activate a host of downstream targets. Key players in this pathway include the checkpoint kinase Chk2 and the tumor suppressor protein p53. nih.govnih.govingentaconnect.com
Apoptotic Pathway Activation: The activation of p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA. This shifts the balance of proteins in the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
Caspase Activation: Following MOMP, pro-apoptotic molecules like cytochrome c are released from the mitochondria into the cytoplasm. nih.govresearchgate.net This triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. researchgate.net In some cells, the Fas death receptor pathway may also be involved. ingentaconnect.comresearchgate.net
Studies on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles, isomers of the imidazole , have demonstrated potent cytotoxic effects against various human cancer cell lines, with topoisomerase I and II inhibition identified as a primary anticancer mechanism. This strongly suggests that this compound likely shares this mechanism, inducing apoptosis through the DNA damage response pathway.
| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|---|
| Pyrazole (B372694) Analogue 5e | MDA-MB-231 | Breast | <2 |
| Pyrazole Analogue 5e | MCF7 | Breast | <2 |
| Pyrazole Analogue 5c | HepG2 | Liver | 10.19 |
| Pyrazole Analogue 5c | A549 | Lung | 20.43 |
| Pyrazole Analogue 5c | MDA-MB-231 | Breast | 16.82 |
Data derived from studies on pyrazole analogues, which are structural isomers of this compound. researchgate.net
As of the current available research, specific studies detailing the impact of this compound on global gene expression profiles at the transcriptomic level have not been reported. Such analyses, using techniques like RNA-sequencing or microarrays, would be invaluable for a broader mechanistic understanding. A transcriptomic approach could reveal entire pathways that are up- or down-regulated upon treatment with the compound, potentially uncovering novel mechanisms of action, off-target effects, or markers of drug resistance beyond the direct inhibition of a single enzyme.
Molecular Mechanisms of Antimicrobial Activity
The imidazole ring is a well-established pharmacophore in the development of antimicrobial agents. The presence of the nitro group, particularly at the 2-position of the phenyl ring, can also contribute significantly to antimicrobial efficacy.
A primary and validated target for antibacterial drugs is the bacterial type II topoisomerase, DNA gyrase. nih.gov This enzyme is essential for bacterial survival as it introduces negative supercoils into the DNA, a process critical for managing DNA topology during replication, transcription, and repair. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that powers the enzyme's strand-passage reaction. mdpi.com
Numerous imidazole- and pyrazole-containing compounds have been identified as inhibitors of DNA gyrase. nih.govresearchgate.net The likely mechanism for this compound involves competitive inhibition at the ATP-binding site of the GyrB subunit. By occupying this pocket, the compound prevents ATP from binding and hydrolyzing, thereby inhibiting the conformational changes necessary for the enzyme's supercoiling activity. This mode of action is characteristic of several classes of natural and synthetic DNA gyrase inhibitors. mdpi.com The inhibition of this essential enzyme leads to the cessation of DNA replication and the accumulation of DNA damage, ultimately resulting in bacterial cell death.
The inhibition of DNA gyrase by this compound initiates a cascade of disruptive events at the molecular level within a microbial cell. The immediate consequence is the failure to resolve topological stress in the bacterial chromosome.
This leads to:
Inhibition of DNA Replication: The progression of the replication fork is halted as the DNA ahead of it cannot be unwound, leading to a complete stop in chromosome duplication.
Disruption of Transcription: The transcription of various genes can be affected as the DNA template cannot be accessed properly by RNA polymerase.
Impaired DNA Repair: The enzyme's role in DNA repair processes is also compromised, making the bacterium more susceptible to other sources of DNA damage.
The culmination of these effects is a rapid cessation of growth (bacteriostasis) followed by cell death (bactericidal effect). This disruption of fundamental DNA-related processes represents a highly effective mechanism of antimicrobial action, making DNA gyrase an attractive target for therapeutic development. nih.gov
Vii. Applications of 5 2 Nitrophenyl 1h Imidazole As a Synthetic Intermediate and Precursor for Advanced Materials
Building Block for Complex Organic Synthesis
The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its diverse reactivity and biological significance. nih.gov The presence of both an imidazole and a nitrophenyl group in 5-(2-nitrophenyl)-1H-imidazole provides multiple reaction sites for elaboration into more complex structures.
Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. The imidazole core of this compound serves as an excellent starting point for synthesizing fused and polycyclic systems. Various synthetic strategies can be employed to build additional rings onto the imidazole framework. For instance, Pd(II)-catalyzed intramolecular arylation is a known method for creating polycyclic imidazole-containing N-heterocycles. enamine.net The synthesis of tricyclic heteroaromatic systems, including triazole, thiadiazole, and pyrazine (B50134) fused rings, has been achieved using related nitro-substituted heterocyclic synthons. researchgate.net
The general approach involves leveraging the nitrogen and carbon atoms of the imidazole ring as points for cyclization reactions. The nitrophenyl group can also participate in or influence these transformations. For example, the nitro group can be reduced to an amino group, which can then undergo intramolecular condensation or cyclization with a suitable functional group introduced elsewhere on the molecule, leading to the formation of a new heterocyclic ring. This strategy is widely used in the synthesis of fused benzimidazoles and related structures. nih.govnih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Imidazole Precursors
| Fused System | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Imidazo[1,2-a]pyridines | Biocatalyst-mediated C-N bond formation | Antimicrobial, Antifungal |
| Pyrimido[1,2-a]benzimidazoles | Cyclization of substituted benzimidazoles | Mental Health (CRF-1 antagonists) |
| Benzimidazole-fused phenanthridines | Transition metal-mediated C-H activation | Materials Science |
This table presents examples of fused systems synthesized from various imidazole and benzimidazole (B57391) precursors, illustrating the potential pathways for derivatizing this compound.
The term "multifunctional molecules" refers to compounds designed to possess multiple properties or to interact with multiple biological targets. The this compound scaffold is well-suited for this purpose. The imidazole ring itself is a key component in many biologically active compounds. nih.gov The nitrophenyl group offers a handle for further functionalization or can be a pharmacophore in its own right.
For example, in medicinal chemistry, researchers often link different pharmacophores together to create hybrid molecules with enhanced or synergistic activities. nih.gov Starting with this compound, one could modify the imidazole nitrogen, the phenyl ring, or reduce the nitro group to introduce other functional moieties. This approach has been used to synthesize a wide range of imidazole derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comjapsonline.com The van Leusen imidazole synthesis is a notable method for creating functionally rich 1,4,5-trisubstituted imidazoles, which can be further developed into multifunctional agents. mdpi.com
Precursor for Advanced Materials
The electronic and structural features of this compound make it an attractive building block for materials with tailored optical, electronic, and structural properties.
Non-Linear Optical (NLO) Materials: Organic molecules with donor-π-acceptor (D-π-A) motifs are known to exhibit significant second- and third-order non-linear optical (NLO) properties. In this compound, the imidazole ring can act as a π-linker or part of the donor/acceptor system, while the nitro group is a strong electron-withdrawing group (acceptor). This intrinsic electronic asymmetry is a key requirement for NLO activity. nih.gov
Theoretical and experimental studies on related imidazole derivatives have demonstrated their potential as NLO materials. acs.orgresearchgate.netsemanticscholar.org For instance, the introduction of various donor and acceptor groups onto a triphenyl-imidazole core has been shown to produce compounds with a good nonlinearity-transparency-thermal stability trade-off. researchgate.net Density Functional Theory (DFT) calculations on benzimidazole derivatives have shown that compounds with multiple nitrophenyl groups can exhibit high hyperpolarizability values, making them eye-catching NLO materials for high-tech applications. acs.org The key to enhancing NLO properties often lies in increasing the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. semanticscholar.orgnih.gov
Dye-Sensitized Solar Cells (DSSCs): DSSCs are a promising type of photovoltaic technology that relies on a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor. frontiersin.org Imidazole-based organic dyes have been extensively studied as sensitizers in DSSCs due to their excellent optical and electronic properties. nih.govechemcom.com They often possess a conjugated structure that allows for broad light absorption and can be functionalized to facilitate efficient electron injection into the semiconductor's conduction band. nih.govasianpubs.org
A study of imidazole derivatives with a donor-π bridge-acceptor structure found that a dye featuring a nitrobenzene (B124822) substituent exhibited the lowest energy gap, a desirable property for light harvesting. researchgate.net Although that particular dye showed lower power conversion efficiency compared to others in the study, it highlights the role of the nitrophenyl group in tuning the electronic properties of the sensitizer. The this compound core could be elaborated with appropriate donor and anchoring groups to create efficient metal-free organic dyes for DSSC applications. researchgate.netresearchgate.net
Table 2: Optoelectronic Properties of Related Imidazole-Based Dyes
| Dye Structure Type | Application | Key Property | Reference Finding |
|---|---|---|---|
| Donor-π-Acceptor Imidazole | NLO | High Hyperpolarizability (β) | Nitro-substituted derivatives show enhanced NLO response. acs.org |
| Triphenyl-imidazole | NLO | Nonlinear Refractive Index (n2) | Z-scan technique confirmed self-defocusing nonlinearity. semanticscholar.org |
| Imidazole-based D-π-A | DSSC | Low Energy Gap | Nitrobenzene substitution resulted in the lowest energy gap (2.55 eV) in one study. researchgate.net |
This table summarizes findings for various imidazole derivatives, demonstrating the potential of the core structure in optoelectronic applications.
The incorporation of specific functional units like imidazole into polymers can impart unique properties. Dendrimers, which are highly branched, well-defined macromolecules, offer a particularly interesting platform. nih.govmdpi-res.com Functionalizing the surface of dendrimers with imidazole groups can create materials with applications in catalysis, drug delivery, and gene transfection. nih.govresearchgate.net
The imidazole units can act as catalytic sites, proton conductors, or metal-ion binding sites. While direct polymerization of this compound is not commonly reported, it can be chemically modified to create a monomer suitable for polymerization or for attachment to a pre-existing polymer or dendrimer core. For example, the imidazole nitrogen could be functionalized with a polymerizable group like a vinyl or acryloyl moiety. Alternatively, the nitro group could be reduced to an amine, which could then be used in step-growth polymerization to form polyamides or polyimides. Dendritic polymers and hyperbranched polymers are noted for their ability to modify nanomaterials and improve the solubility and processability of nanohybrids. fu-berlin.de
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net These materials are of immense interest due to their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. hhu.delupinepublishers.com
Viii. Advanced Analytical Techniques for Research Characterization of 5 2 Nitrophenyl 1h Imidazole
High-Resolution Chromatographic Separations
Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for purity assessment and the analysis of complex samples. High-resolution methods offer superior separation efficiency, enabling the detection and quantification of trace impurities or metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. nih.govunimelb.edu.au These methods are paramount for assessing the purity of synthesized 5-(2-Nitrophenyl)-1h-imidazole and for identifying potential metabolites in research settings.
LC-MS is particularly suited for the analysis of non-volatile and thermally labile compounds like many imidazole (B134444) derivatives. The compound is first separated on a liquid chromatography column, often a C18 bonded silica (B1680970) column, and the eluent is introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common technique used to generate ions, typically the protonated molecular ion [M+H]+, which is then analyzed to determine the mass-to-charge ratio (m/z). nih.gov This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities or degradation products. In metabolomics research, LC-MS can be used to profile and identify metabolites of the parent compound in biological matrices. frontiersin.org
GC-MS is ideal for the analysis of volatile and thermally stable compounds. nih.govgdut.edu.cn For less volatile compounds like this compound, a derivatization step is often required to increase volatility before injection into the gas chromatograph. nih.govgdut.edu.cn Once separated, the components enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for definitive identification. nih.gov GC-MS offers high resolution and sensitivity, making it a valuable tool for purity assessment. gdut.edu.cn
| Parameter | LC-MS Method Example | GC-MS Method Example |
|---|---|---|
| Chromatography Column | C18 bonded silica | Capillary column (e.g., DB-5ms) |
| Mobile/Carrier Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer nih.gov | Helium |
| Ionization Technique | Electrospray Ionization (ESI), positive mode nih.gov | Electron Ionization (EI), 70 eV nih.gov |
| Ion Monitored (Purity) | Protonated molecular ion [M+H]+ | Molecular ion (M+) and characteristic fragments |
| Application | Purity assessment, identification of metabolites in aqueous samples. nih.govresearchgate.net | Purity assessment, identification of volatile impurities and derivatized metabolites. nih.govgdut.edu.cn |
Chirality is a critical aspect of molecular chemistry, as enantiomers of a compound can exhibit different biological activities. vt.edu Although this compound itself is not chiral, derivatives or related chiral imidazole compounds require enantiomeric purity analysis. Chiral separation techniques are employed to resolve a racemic mixture into its individual enantiomers.
The most common approach for chiral separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). vt.edunih.govup.pt CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated effectiveness in separating a broad range of chiral compounds, including those with imidazole structures. vt.edunih.gov Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) also provide effective means for enantiomeric separation. up.ptnih.gov The choice of technique and CSP depends on the specific properties of the molecule being analyzed. nih.gov
| CSP Type | Chiral Selector Example | Separation Principle | Typical Application |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) vt.edu | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Broad applicability for many classes of chiral compounds. nih.gov |
| Cyclodextrin-based | β-cyclodextrin derivatives nih.govup.pt | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. nih.gov | Separation of aromatic and heterocyclic compounds. up.pt |
| Pirkle-type (brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and steric hindrance. | Effective for compounds with π-acidic or π-basic groups. |
Electrochemical Characterization Techniques
Electrochemical methods provide valuable information about the redox properties of a molecule, which is crucial for understanding its reactivity and for developing applications in areas such as sensors or redox flow batteries. mdpi.com
Cyclic Voltammetry (CV) is a primary technique for investigating the electrochemical behavior of compounds. It involves scanning the potential of an electrode and measuring the resulting current. For this compound, the nitro group (-NO2) is an electrochemically active moiety that can be reduced. The CV of this compound would be expected to show a cathodic peak corresponding to the reduction of the nitro group. mostwiedzy.pl
In aqueous solutions, the reduction of aromatic nitro compounds often involves multiple electrons and protons. mostwiedzy.pl The potential at which this reduction occurs (the redox potential) provides insight into the molecule's electron-accepting ability. Studies on similar compounds, such as 2-(2-nitrophenyl)-1H-benzimidazole, have shown that the nitro group undergoes an irreversible reduction. conicet.gov.arresearchgate.net The precise potential is influenced by factors like the pH of the solution and the chemical structure of the molecule. mdpi.commostwiedzy.pl
| Parameter | Description | Expected Observation for this compound |
|---|---|---|
| Cathodic Peak (Epc) | Potential at which the reduction of the nitro group occurs. | A distinct peak in the negative potential range, pH-dependent. mostwiedzy.plconicet.gov.ar |
| Anodic Peak (Epa) | Potential for the re-oxidation of the reduced product. | Likely absent or very small, indicating an irreversible or quasi-reversible reduction process. conicet.gov.arresearchgate.net |
| Mechanism | The pathway of the electron transfer reaction. | Multi-electron, multi-proton reduction of the nitro group to a hydroxylamine (B1172632) or amine. mostwiedzy.pl |
The unique structure of this compound, containing both an imidazole ring and a reducible nitro group, suggests its potential use in the development of chemical sensors. The imidazole moiety can act as a binding site for metal ions or other analytes, while the electrochemical or spectroscopic properties of the molecule can change upon binding, providing a detectable signal. researchgate.netmdpi.com
For instance, electrochemical sensors can be designed based on the change in the redox potential of the nitro group upon interaction with a target analyte. mostwiedzy.pl The high sensitivity of electrochemical techniques like differential pulse voltammetry can allow for the detection of low concentrations of the target substance. mostwiedzy.pl Research on related nitroaromatic compounds has demonstrated their utility in detecting explosives and other environmental pollutants. mostwiedzy.pl Similarly, fluorescence-based sensors using imidazole derivatives have been developed for detecting ions like boronic acid, where complex formation leads to a significant change in fluorescence emission. mdpi.com
Quantitative Spectroscopic Methods for Research-Oriented Analysis (e.g., Quantitative UV-Vis, Quantitative NMR)
Spectroscopic methods that provide quantitative information are essential for determining the concentration of a substance in a sample. Quantitative UV-Vis and NMR are two such powerful techniques.
Quantitative UV-Vis Spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. For this compound, the aromatic rings and the nitro group give rise to characteristic absorption bands in the UV-visible spectrum. researchgate.net By measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined.
Quantitative NMR (qNMR) is an inherently quantitative technique because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.govnih.gov To perform a qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the exact concentration or purity of the analyte can be calculated without the need for a calibration curve for the analyte itself. nih.gov This method is highly accurate and precise, making it a primary method for the certification of reference materials. nih.govnih.gov For this compound, specific protons on the imidazole or phenyl rings that are well-separated from other signals would be chosen for quantification. researchgate.net
| Technique | Parameter Measured | Internal/External Standard | Key Advantages |
|---|---|---|---|
| Quantitative UV-Vis | Absorbance at λmax. | External calibration curve. | Simple, rapid, and cost-effective. |
| Quantitative 1H-NMR | Signal integral (area) of a specific proton resonance. nih.gov | Internal standard (e.g., maleic acid, dimethyl sulfone). | High precision and accuracy, provides structural information simultaneously, no analyte-specific calibration needed. nih.govnih.gov |
Ix. Future Research Directions and Emerging Paradigms for 5 2 Nitrophenyl 1h Imidazole
Exploration of Undiscovered Reactivity and Transformative Pathways
The inherent reactivity of the 5-(2-nitrophenyl)-1H-imidazole scaffold, characterized by the electron-withdrawing nitro group and the versatile imidazole (B134444) ring, presents a landscape ripe for the discovery of novel chemical transformations. Future research will likely focus on harnessing this reactivity to forge previously inaccessible molecular architectures.
Key areas of exploration include:
Novel Cyclization Reactions: The development of innovative intramolecular cyclization strategies could lead to the synthesis of complex polycyclic and heterocyclic systems. These new structures could exhibit unique photophysical properties or biological activities.
Advanced Functionalization: Research into the selective functionalization of both the imidazole and the nitrophenyl rings will open avenues for creating a diverse library of derivatives. This could involve late-stage C-H activation, cross-coupling reactions, and multicomponent reactions to introduce a wide array of functional groups. nih.govmdpi.com
Catalytic Applications: The potential of this compound derivatives to act as ligands for transition metal catalysts is an emerging area of interest. The nitrogen atoms of the imidazole ring can coordinate with metal centers, potentially leading to the development of novel catalysts for a range of organic transformations.
A plausible mechanism for a novel denitrogenative transformation could involve the acid-mediated reaction of a related 5-amino-1,2,3-triazole derivative, leading to a carbene intermediate that can undergo various insertions. mdpi.com
Table 1: Hypothetical Exploration of Novel Reactions for this compound Derivatives
| Reaction Type | Reagents and Conditions | Expected Product Class | Potential Applications |
|---|---|---|---|
| Intramolecular Reductive Cyclization | SnCl2, HCl, Heat | Benzimidazole (B57391) Fused Systems | Organic Electronics |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, P(o-tol)3, K2CO3, DMA | Di- and Tri-aryl Imidazoles | Fluorescent Probes |
| Photoredox-Mediated Radical Addition | Ru(bpy)3Cl2, Visible Light, Ascorbic Acid | Alkylated Imidazole Derivatives | Bioactive Compound Synthesis |
Development of Novel Mechanistic Probes for Biological Systems
The unique electronic and structural features of this compound make it an attractive scaffold for the design of novel mechanistic probes to investigate complex biological processes. The nitro group can be utilized as a handle for fluorescent quenching or as a precursor for a fluorescent amino group, allowing for the development of "turn-on" fluorescent probes.
Future research in this area will likely focus on:
Enzyme Activity Probes: Derivatives of this compound could be designed to act as substrates for specific enzymes. Upon enzymatic conversion, a change in fluorescence or a colorimetric signal could be generated, allowing for the real-time monitoring of enzyme activity in living cells.
Ion Sensing Probes: The imidazole moiety is known to bind to various metal ions. By incorporating specific ion-binding motifs, novel fluorescent sensors for biologically important ions like Zn²⁺, Cu²⁺, and Fe³⁺ can be developed. researchgate.netrsc.org
Hypoxia Probes: The nitro group can be reduced under hypoxic conditions, which are characteristic of tumor microenvironments. This transformation can be coupled with a fluorescent reporter to create probes for imaging hypoxic tissues, aiding in cancer diagnosis and therapy.
Table 2: Design Strategy for a this compound-Based Fluorescent Probe for Nitroreductase
| Probe Component | Function | Design Rationale |
|---|---|---|
| This compound | Recognition and Quenching | The nitro group quenches the fluorescence of the appended fluorophore. |
| Fluorophore (e.g., NBD) | Signal Reporter | A fluorophore whose emission is sensitive to the electronic environment. |
Upon reduction of the nitro group to an amino group by nitroreductase, the quenching effect is removed, leading to a "turn-on" fluorescent signal.
Predictive Modeling and High-Throughput Screening for Material Science Applications
The convergence of computational modeling and high-throughput screening (HTS) is set to accelerate the discovery of new materials with tailored properties. nih.govnih.govresearchgate.net this compound, with its potential for diverse functionalization, is a prime candidate for exploration in this paradigm.
Future research directions include:
Computational Prediction of Material Properties: Density functional theory (DFT) and other computational methods can be employed to predict the electronic, optical, and mechanical properties of virtual libraries of this compound derivatives. mit.edu This will allow for the in silico screening of thousands of potential candidates before their synthesis.
High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate libraries of compounds based on the this compound scaffold. nih.govrsc.org These libraries can then be screened for desired properties using HTS techniques, such as fluorescence assays, conductivity measurements, or thermal analysis.
Applications in Organic Electronics: The planar structure and tunable electronic properties of imidazole derivatives suggest their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Predictive modeling can guide the design of molecules with optimal frontier molecular orbital energies for these applications.
Table 3: Predicted Electronic Properties of Hypothetical this compound Derivatives for OLED Applications
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Emission Color |
|---|---|---|---|---|
| 2,4-Diphenyl-5-(2-nitrophenyl)-1H-imidazole | -5.8 | -2.5 | 3.3 | Blue |
| 2-(Pyren-1-yl)-4,5-diphenyl-1H-imidazole | -5.5 | -2.8 | 2.7 | Green |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future of research on this compound lies in a highly interdisciplinary approach, where synthetic chemists, chemical biologists, and materials scientists collaborate to address complex scientific challenges.
From Synthesis to Biological Function: Synthetic chemists can design and create novel derivatives, which are then passed on to chemical biologists to evaluate their potential as biological probes or therapeutic agents. nih.govmdpi.comjapsonline.comthebrpi.org The insights gained from biological testing can then feedback into the design of the next generation of molecules.
Bridging Biology and Materials Science: The development of biocompatible materials is a key area of research. This compound derivatives could be incorporated into polymers or nanoparticles to create materials for drug delivery, bioimaging, or tissue engineering.
Integrating Computation and Experiment: A continuous loop between predictive modeling and experimental validation will be crucial. nih.gov Computational chemists can guide the efforts of synthetic chemists, who in turn provide experimental data to refine the computational models. This synergistic approach will accelerate the pace of discovery and innovation.
The journey into the scientific landscape of this compound is just beginning. The convergence of cutting-edge synthetic methodologies, sophisticated biological assays, and powerful computational tools will undoubtedly unveil a host of new applications for this versatile chemical entity, solidifying its importance in the broader scientific community.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(2-Nitrophenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodology : Copper-catalyzed cross-coupling (e.g., CuI/K₂CO₃ in DMF) is commonly used to attach the nitrophenyl group to the imidazole core . Alternative methods include multi-component condensations involving nitrobenzaldehyde, ammonium acetate, and chiral amino alcohols under reflux conditions .
- Key Variables : Catalyst choice (CuI vs. Raney Ni), solvent polarity, and temperature significantly impact reaction efficiency. For example, CuI yields ~49% purity , while multi-step methods require chromatographic purification (e.g., PE:EE gradients) .
- Contradictions : reports moderate yields (49%), whereas emphasizes chiral purity via recrystallization, suggesting trade-offs between yield and stereochemical control.
Q. What biological activities are associated with this compound derivatives, and what assays validate these properties?
- Reported Activities : Antimicrobial (e.g., against E. coli and S. aureus), antifungal, and anticancer activities are documented for structurally similar nitrophenyl-imidazoles .
- Assays : Disk diffusion (antimicrobial), MTT (cytotoxicity), and enzyme inhibition (e.g., EGFR kinase assays) are standard .
- Mechanistic Insights : The nitro group enhances electron-withdrawing effects, potentially improving DNA intercalation or enzyme binding .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?
- Approach : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like EGFR or DNA topoisomerases . For example, docking studies in reveal binding poses of analogous compounds in enzymatic active sites.
- Data Integration : Pair computational results with XRD-derived crystal structures (e.g., dihedral angles and intramolecular H-bonds ) to correlate steric/electronic effects with activity.
- Contradictions : Discrepancies in IC₅₀ values may arise from substituent positioning (e.g., para vs. ortho nitro groups), which DFT calculations can clarify .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., 2- vs. 4-nitrophenyl substitution) via aromatic proton splitting patterns .
- XRD : Resolves crystal packing effects (e.g., C–H⋯π interactions and planar imidazole cores) .
- Purity Analysis : HPLC-MS (≥95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) are essential .
Q. How do substituent modifications on the imidazole ring affect physicochemical and pharmacokinetic properties?
- Case Studies :
- Electron-Withdrawing Groups (EWGs) : Nitro groups reduce logP (increasing hydrophilicity) but may improve metabolic stability .
- Bulkier Substituents : Adding benzylthio or aryl groups (e.g., 4-bromophenyl) enhances steric hindrance, potentially reducing off-target binding .
- ADMET Predictions : Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and CYP450 interactions .
Methodological Challenges
Q. What strategies optimize the purification of this compound derivatives with high stereochemical purity?
- Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) separate regioisomers .
- Recrystallization : Methanol/diethyl ether (1:1 v/v) yields single crystals for XRD, ensuring chiral integrity .
- Contradictions : uses PE:EE, while employs ethyl acetate/ethanol/triethylamine, highlighting solvent-dependent selectivity.
Q. How can in silico and in vitro models reconcile discrepancies in the cytotoxicity of nitrophenyl-imidazole analogs?
- In Silico : QSAR models identify critical descriptors (e.g., polar surface area, H-bond acceptors) linked to cytotoxicity .
- In Vitro : Compare IC₅₀ across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
- Case Study : Analog 9c in shows stronger binding to EGFR than 9g, aligning with its lower IC₅₀ in kinase assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
